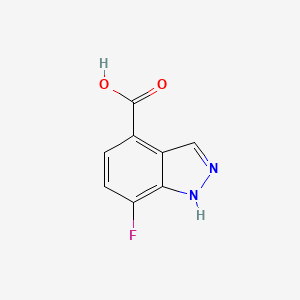

7-fluoro-1H-indazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-fluoro-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including 7-fluoro-1H-indazole-4-carboxylic acid, has been a topic of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 7-fluoro-1H-indazole-4-carboxylic acid is characterized by the presence of a fluorine atom at the 7th position of the indazole ring . The compound has a molecular weight of 180.14 .Physical And Chemical Properties Analysis

7-fluoro-1H-indazole-4-carboxylic acid is a solid compound . It should be stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

7-Fluoro-1H-indazole-4-carboxylic acid serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its derivatives as potential drug candidates for various diseases. Key areas include:

- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory effects, making them promising candidates for conditions like arthritis and inflammatory disorders .

- Anticancer Agents : N-phenyl-1H-indazole-1-carboxamides, derived from this compound, have been evaluated for their antiproliferative activities against tumor cell lines .

Coordination Polymers and Materials Science

The structure of 7-fluoro-1H-indazole-4-carboxylic acid lends itself to forming 2D coordination polymers. These materials find applications in:

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 7-fluoro-1H-indazole-4-carboxylic acid could involve further exploration of its medicinal properties, given the wide range of applications of indazole-containing compounds . Additionally, the development of novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid has been reported , indicating potential future directions in the field of materials science.

Wirkmechanismus

Target of Action

Compounds containing the indazole nucleus have shown great interest for use as anti-inflammatory, antitumor, and anti-hiv agents, and as inhibitors of protein kinase, hiv-protease, monoamine oxidase, and n-myristoyltransferase .

Mode of Action

Indazole compounds generally interact with their targets by binding to the active site, leading to inhibition or activation of the target protein .

Biochemical Pathways

Indazole compounds have been associated with a variety of biological properties, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound is a solid at room temperature, indicating it may have good stability .

Result of Action

Indazole compounds have been associated with a variety of biological activities, including anti-inflammatory, antitumor, and anti-hiv effects .

Action Environment

The compound is stable in dry conditions at room temperature .

Eigenschaften

IUPAC Name |

7-fluoro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKGZISUCCZWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-1H-indazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)